molecular formula C4H9F3N2 B13558824 4,4,4-Trifluorobutane-1,2-diamine CAS No. 1609348-50-6

4,4,4-Trifluorobutane-1,2-diamine

Cat. No.: B13558824
CAS No.: 1609348-50-6
M. Wt: 142.12 g/mol
InChI Key: UKZKRKSQKMVRJD-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutane-1,2-diamine is an organic compound characterized by the presence of three fluorine atoms attached to the fourth carbon of a butane chain, with two amine groups attached to the first and second carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutane-1,2-diamine typically involves the reaction of 4,4,4-trifluorobutanal with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the diamine compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorobutane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions include various fluorinated amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4,4,4-Trifluorobutane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutane-1,2-diamine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 4,4,4-Trifluorobutane-1,2-diamine is unique due to the specific positioning of the amine groups, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly valuable in applications requiring precise chemical modifications .

Properties

CAS No.

1609348-50-6

Molecular Formula

C4H9F3N2

Molecular Weight

142.12 g/mol

IUPAC Name

4,4,4-trifluorobutane-1,2-diamine

InChI

InChI=1S/C4H9F3N2/c5-4(6,7)1-3(9)2-8/h3H,1-2,8-9H2

InChI Key

UKZKRKSQKMVRJD-UHFFFAOYSA-N

Canonical SMILES

C(C(CN)N)C(F)(F)F

Origin of Product

United States

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